molecular formula C21H20O5 B4864545 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B4864545
M. Wt: 352.4 g/mol
InChI Key: XETATJYYAGJXEO-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin-derived ester featuring a chromen-2-one (coumarin) core substituted with methyl (C8), propyl (C4), and a 4-methoxybenzoate ester (C7) moiety. The compound’s structure combines the photophysical properties of coumarins with the steric and electronic effects of the 4-methoxybenzoate group. For example, similar coumarin derivatives, such as 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS 89152-16-9), share a chromenone backbone but differ in substituents (acetyl vs. propyl), influencing solubility and reactivity .

Properties

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-5-15-12-19(22)26-20-13(2)18(11-10-17(15)20)25-21(23)14-6-8-16(24-3)9-7-14/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETATJYYAGJXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature . The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Coumarin-Based Esters

Compound Name Substituents (Chromen Core) Ester Group Molecular Formula Molecular Weight Physical State
8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate C8: Methyl; C4: Propyl 4-Methoxybenzoate Likely C₂₁H₂₀O₅ ~352.38 Crystalline powder*
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate C8: Acetyl; C4: Methyl 4-Methoxybenzoate C₂₀H₁₆O₆ 352.34 Solid (no data)
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid C8: Methyl; C4: Propyl Acetic acid C₁₅H₁₆O₅ 276.29 Not reported
4-Pentylphenyl 4-methoxybenzoate N/A (non-coumarin) 4-Methoxybenzoate C₁₉H₂₂O₃ 298.37 White-pale yellow powder

Notes:

  • The propyl group in the target compound likely enhances lipophilicity compared to acetyl or methyl substituents, affecting solubility in organic solvents.
Physicochemical Properties

Infrared Spectroscopy
The 4-methoxybenzoate group exhibits characteristic IR bands:

  • νas(COO⁻): 1543 cm⁻¹ (anti-symmetrical carboxylate stretch)
  • νsym(COO⁻): 1416 cm⁻¹ (symmetrical carboxylate stretch) .
    These bands are sensitive to coordination environments; in ionic compounds (e.g., sodium 4-methoxybenzoate), the Δν(COO⁻) value (~127 cm⁻¹) indicates ionic bonding, while covalent metal complexes show reduced Δν . The target compound’s ester linkage may shift these bands slightly due to resonance effects.

Thermal Stability 4-Methoxybenzoate metal complexes (e.g., lanthanum 4-methoxybenzoate) decompose above 300°C, suggesting the ester group contributes to thermal resilience . The coumarin core’s stability (observed in related compounds) implies the target compound may tolerate moderate heating.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 2
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8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

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